4-Bromo-7-nitrobenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-nitro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2S/c8-4-1-2-5(10(11)12)7-6(4)9-3-13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXOZVXEZYLBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])SC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 4 Bromo 7 Nitrobenzo D Thiazole and Analogous Systems
Direct Halogenation and Nitration Approaches to Substituted Benzothiazoles
The introduction of bromo and nitro groups onto the benzothiazole (B30560) scaffold can be achieved through direct electrophilic aromatic substitution reactions. The success of these methods hinges on controlling the regioselectivity of the functionalization, which is influenced by the electronic properties of the benzothiazole ring and any existing substituents.
Electrophilic Aromatic Substitution for Regioselective Functionalization
Electrophilic aromatic substitution is a fundamental strategy for the functionalization of benzothiazoles. The inherent electron-donating nature of the sulfur and nitrogen atoms in the thiazole (B1198619) ring can direct incoming electrophiles to specific positions on the benzene (B151609) ring. However, the electron-poor nature of the 2,1,3-benzothiadiazole (B189464) (BTD) ring can make direct substitution challenging, often requiring harsh reaction conditions. acs.orgnih.govdiva-portal.org
Direct halogenation, such as bromination, of benzothiazoles can be achieved using various brominating agents. For instance, the bromination of benzo[1,2-d:4,5-d']bis( indexcopernicus.comorganic-chemistry.orgnih.govthiadiazole) with bromine in hydrobromic acid selectively yields 4-bromobenzo[1,2-d:4,5-d']bis( indexcopernicus.comorganic-chemistry.orgnih.govthiadiazole). mdpi.com Similarly, direct iodination of benzothiazoles under strongly oxidative and acidic conditions can lead to the formation of 4,7-diiodobenzothiazoles, a substitution pattern that is uncommon for typical electrophilic aromatic substitution reactions on this scaffold. acs.org
Nitration of benzothiazoles typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺). masterorganicchemistry.com A ruthenium-catalyzed meta-selective C-H nitration of 2-arylbenzothiazoles has been developed, offering a method to introduce a nitro group at the meta position of the aryl substituent with good to excellent yields using copper(II) nitrate (B79036) trihydrate as the nitro source. nih.gov This method has proven effective for a range of functional groups and can be performed on a gram scale. nih.gov
The regioselectivity of these reactions is a critical aspect. For instance, in the case of 2,1,3-benzothiadiazole, electrophilic aromatic substitution can result in a mixture of C4- and C7-substituted products. acs.orgnih.govdiva-portal.org To overcome this, methods like regioselective Ir-catalyzed C–H borylation have been developed to provide access to specific isomers. acs.orgnih.govdiva-portal.org This strategy allows for the synthesis of versatile borylated BTD building blocks that can be further functionalized at the C4, C5, C6, and C7 positions. acs.orgnih.govdiva-portal.org
| Starting Material | Reagents | Product | Yield | Reference |
| Benzo[1,2-d:4,5-d']bis( indexcopernicus.comorganic-chemistry.orgnih.govthiadiazole) | Bromine, HBr | 4-bromobenzo[1,2-d:4,5-d']bis( indexcopernicus.comorganic-chemistry.orgnih.govthiadiazole) | 60% | mdpi.com |
| 2-Arylbenzothiazoles | Cu(NO₃)₂·3H₂O, Ru catalyst | meta-Nitrated 2-arylbenzothiazoles | Good to excellent | nih.gov |
| Benzothiazoles | I₂, strong oxidative/acidic conditions | 4,7-Diiodobenzothiazoles | - | acs.org |
Cyclization Reactions in Benzothiazole Core Formation
The formation of the benzothiazole ring system is a cornerstone of synthesizing compounds like 4-Bromo-7-nitrobenzo[d]thiazole. Cyclization reactions, which involve the formation of the thiazole ring fused to a benzene ring, are widely employed. These methods often start with precursors that already contain the desired substituents on the benzene ring.
Condensation of 2-Aminothiophenol (B119425) Precursors
One of the most common and versatile methods for constructing the benzothiazole core is the condensation of 2-aminothiophenols with various carbonyl-containing compounds. nih.govekb.eg This approach allows for the introduction of a wide range of substituents at the 2-position of the benzothiazole ring.
The reaction of 2-aminothiophenol with aldehydes, carboxylic acids, acyl chlorides, or nitriles is a well-established route to 2-substituted benzothiazoles. ekb.egresearchgate.net The mechanism generally involves the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration to afford the final benzothiazole product. ekb.eg A variety of catalysts and reaction conditions have been developed to promote this condensation, including the use of acids, oxidants, and metal catalysts. nih.govmdpi.com For example, a mixture of H₂O₂/HCl has been used as a catalyst for the condensation of 2-aminothiophenol with aldehydes in ethanol (B145695) at room temperature, providing excellent yields of the desired benzothiazoles. nih.govmdpi.com
The following table summarizes various condensation reactions of 2-aminothiophenol to form benzothiazole derivatives:
Multi-Component Synthetic Pathways
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like benzothiazoles in a single step from three or more starting materials. nih.gov These reactions are highly desirable in medicinal and materials chemistry due to their ability to rapidly generate diverse molecular scaffolds. nih.gov
Several MCRs have been developed for the synthesis of benzothiazoles. organic-chemistry.org For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with potassium sulfide (B99878) (K₂S) and dimethyl sulfoxide (B87167) (DMSO) provides 2-unsubstituted benzothiazoles in good yields. organic-chemistry.org In this reaction, DMSO serves as the carbon source, solvent, and oxidant. organic-chemistry.org Another example involves the reaction of nitroarenes, alcohols, and sulfur powder to produce 2-substituted benzothiazoles. organic-chemistry.org
A one-pot, three-component reaction between thiols, oxalyl chloride, and 2-aminothiophenol in the presence of n-tetrabutylammonium iodide (TBAI) at 60 °C has also been reported for the synthesis of benzothiazoles. mdpi.com This method allows for the simultaneous formation of C-N and C-S bonds. mdpi.com
Sustainable Synthetic Methodologies
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. This includes the use of greener solvents, catalysts, and energy sources to minimize waste and environmental impact.
Microwave-Assisted Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. scielo.brresearchgate.net This technology has been successfully applied to the synthesis of benzothiazoles.
The condensation of 2-aminothiophenol with various reagents to form benzothiazoles can be significantly enhanced by microwave irradiation. nih.govscielo.br For example, the reaction of 2-aminothiophenol with aromatic aldehydes under microwave irradiation has been shown to produce hydroxy-phenyl benzothiazoles efficiently. scielo.br This method offers a significant reduction in reaction time and an increase in product yield compared to conventional heating. scielo.br Another microwave-assisted protocol utilizes phenyliodoniumbis(trifluoroacetate) (PIFA) as an oxidant for the condensation of 2-aminothiophenol and aldehydes, achieving good yields in a short time. mdpi.com
The use of green solvents, such as glycerol (B35011), in combination with microwave irradiation further enhances the sustainability of these synthetic methods. researchgate.net The synthesis of benzothiazoles in glycerol under microwave conditions has been reported to be an efficient and environmentally benign approach. researchgate.net
Ultrasound-Mediated Synthesis
Ultrasound irradiation has emerged as a powerful tool in synthetic organic chemistry, offering a green and efficient alternative to conventional heating methods. This technique, known as sonochemistry, accelerates reactions by acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and often higher yields. nih.gov
While specific literature on the ultrasound-mediated synthesis of this compound is not prevalent, the application of this method to analogous heterocyclic systems is well-documented. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-bromoacetamides, key precursors for more complex derivatives, was achieved with higher yields (89–92%) and significantly shorter reaction times (1 hour) under ultrasound irradiation compared to conventional methods. nih.gov Similarly, the subsequent conversion of these bromoacetamides to their corresponding azido (B1232118) compounds was accelerated from 12-14 hours to just 2-3 hours using sonication. nih.gov
The benefits of ultrasound-assisted synthesis include:
Reduced Reaction Times: Significant acceleration of reaction rates. nih.gov
Increased Yields: Often provides comparable or superior product yields. nih.gov
Energy Efficiency: An eco-friendly approach that reduces energy consumption. researchgate.net
Mild Conditions: Allows many reactions to proceed at lower temperatures. nih.gov
This methodology has been successfully applied to various multi-component reactions and the synthesis of complex heterocyclic frameworks, such as 1,2,3-triazoles tethered to a benzothiazole nucleus, demonstrating its broad applicability in constructing bioactive molecules. nih.govresearchgate.net
Solvent-Free and Catalyst-Free Conditions
In alignment with the principles of green chemistry, synthetic protocols that eliminate the need for solvents and catalysts are highly desirable. These conditions reduce environmental impact, simplify purification processes, and lower costs. Several methods have been developed for the synthesis of benzothiazole derivatives under such conditions.
One common approach involves the condensation of 2-aminothiophenols with various aldehydes or carboxylic acids. researchgate.netorientjchem.org For example, 2-arylbenzothiazoles have been successfully synthesized by reacting 2-aminothiophenol with aromatic or heteroaromatic aldehydes under melt conditions, without any solvent or catalyst. researchgate.net This method is noted for its high yields (81-97%), short reaction times, and operational simplicity. researchgate.net
Similarly, catalyst-free procedures have been developed using sustainable solvents like ethanol at room temperature, which still offers high atom economy and avoids toxic waste. exlibrisgroup.com Microwave irradiation is another technique employed to achieve solvent-free synthesis, as demonstrated in the preparation of 2-substituted benzothiazoles from ortho-aminothiophenol and fatty acids using P₄S₁₀, where the reaction completes in minutes with high yields. mdpi.com
Table 1: Comparison of Synthetic Conditions for Benzothiazole Synthesis
| Method | Catalyst/Conditions | Solvent | Advantages |
|---|---|---|---|
| Melt Reaction | None | Solvent-Free | High yields, short reaction times, eco-friendly. researchgate.net |
| Room Temp. | None | Ethanol | High atom economy, benign solvent, no catalyst needed. exlibrisgroup.com |
These solvent-free and catalyst-free approaches represent a significant advancement in the sustainable synthesis of the benzothiazole scaffold. rsc.org
Catalytic Approaches for Benzothiazole Derivatization
Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. Both metal-based and metal-free catalytic systems are extensively used for the synthesis and functionalization of benzothiazoles.
Metal-Catalyzed Transformations
Transition metal catalysts, particularly those based on palladium and copper, are pivotal for forming the benzothiazole ring and for its subsequent derivatization through cross-coupling reactions. organic-chemistry.orgwordpress.com
Copper Catalysis: Copper catalysts are widely used for C-S bond formation. For instance, a copper-catalyzed, one-pot, three-component reaction of 1-iodo-2-nitroarenes with sodium sulfide and an aldehyde can produce 2-substituted 1,3-benzothiazoles in good yields. wordpress.com Copper-catalyzed condensation of 2-aminobenzenethiols with nitriles also provides an efficient route to this heterocyclic system. organic-chemistry.org
Palladium Catalysis: Palladium catalysts excel in cross-coupling reactions, which are invaluable for modifying the benzothiazole core. The Suzuki and Stille reactions, for example, can be used to introduce aryl or other groups at specific positions, such as the bromo-substituted carbon in this compound. nih.gov A ligand-free synthesis of 2-substituted benzothiazoles has been achieved using Pd/C as a catalyst for the cyclization of o-iodothiobenzanilide derivatives under mild, room-temperature conditions. wordpress.com
Photoredox Catalysis: More recently, visible-light photoredox catalysis has emerged as a powerful method. An aerobic, visible-light-driven process using a metal sensitizer (B1316253) can achieve the radical cyclization of thioanilides to form 2-substituted benzothiazoles. This reaction proceeds via C–H functionalization and C–S bond formation, using molecular oxygen as the terminal oxidant and producing only water as a byproduct. acs.org
Table 2: Examples of Metal-Catalyzed Benzothiazole Syntheses
| Catalyst System | Reaction Type | Starting Materials | Key Features |
|---|---|---|---|
| Copper | Condensation/Cyclization | 2-aminobenzenethiols, nitriles | Wide functional group tolerance, excellent yields. organic-chemistry.org |
| Pd/C | Cyclization | o-iodothiobenzanilide derivatives | Ligand-free, room temperature, high-yielding. wordpress.com |
| Visible-Light Photoredox | Radical Cyclization | Thioanilides | Aerobic, uses O₂ as oxidant, eco-friendly. acs.org |
Metal-Free Organocatalysis
To circumvent the cost and toxicity associated with some metal catalysts, organocatalysis has gained prominence. These systems use small organic molecules to catalyze reactions, often with high efficiency and selectivity.
For the synthesis of benzothiazoles, various organocatalytic approaches have been reported. Acid catalysts are commonly employed to promote the condensation and cyclization of 2-aminothiophenol with aldehydes or carboxylic acids. For example, toluenesulfonic acid has been used under oxidant- and metal-free conditions to produce 2-substituted benzothiazoles in excellent yields. mdpi.com Samarium triflate has also been utilized as a reusable acid catalyst in an aqueous medium for this transformation. organic-chemistry.org
Recently, an enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition has been developed to synthesize complex benzothiazole-triazole hybrids under ambient, metal-free conditions. rsc.org Furthermore, supramolecular nanoassemblies have been shown to catalyze the synthesis of a broad range of benzothiazoles in excellent yields under metal-free conditions in a mixed aqueous media, highlighting the innovation in this field. organic-chemistry.org These methods offer a valuable, often greener, alternative to traditional metal-catalyzed pathways. wordpress.com
Post-Synthetic Derivatization and Functional Group Transformations
The strategic modification of a synthesized molecular scaffold is crucial for developing new compounds with tailored properties. Functional group transformations on the benzothiazole ring system allow for the exploration of chemical space and the optimization of biological activity.
Conversion of Amino-Substituted Intermediates
The amino group is a versatile functional handle in organic synthesis. In the context of benzothiazoles, a nitro-substituted compound like this compound can be readily converted to its amino analogue, 4-bromo-7-aminobenzo[d]thiazole, through standard reduction methods (e.g., using SnCl₂ or catalytic hydrogenation). This amino-substituted intermediate then serves as a key building block for a wide array of derivatives.
The 2-aminobenzothiazole (B30445) scaffold is particularly reactive, with the amino group and the endocyclic nitrogen atom providing sites for reaction with electrophiles. acs.org This reactivity allows for the construction of diverse fused heterocyclic systems and other derivatives. researchgate.net Common transformations of the amino group include:
Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a common strategy to introduce a variety of substituents. acs.org
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These transformations are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. For example, novel 2-aminobenzothiazole derivatives have been synthesized via nucleophilic substitution and evaluated as potential anticancer agents, demonstrating the importance of post-synthetic modification of the amino group. acs.org
Strategies Involving Azido Derivatives
The synthesis of this compound through pathways involving azido derivatives represents a specialized area of research. While direct, high-yield syntheses of this specific molecule using azido precursors are not extensively documented in mainstream literature, plausible synthetic strategies can be extrapolated from the known chemistry of analogous benzothiazole and benzothiadiazole systems. These approaches typically leverage the azide (B81097) group as a versatile precursor to an amine, which is a key functional group in the classical construction of the benzothiazole core, or explore its reactivity in cyclization reactions.
One of the foundational methods for forming the benzothiazole ring is the condensation of a 2-aminothiophenol with a suitable electrophile. Therefore, a logical strategy involving an azide would be to use it as a masked amino group during the synthesis of a key intermediate. This approach can be advantageous in multi-step syntheses where the reactivity of the amino group needs to be temporarily suppressed.
A hypothetical, yet chemically sound, route to this compound could commence with a suitably substituted benzene ring. The strategic placement of bromo, nitro, and azido groups is paramount for the successful construction of the target molecule. For instance, a plausible precursor could be a 2-azido-4-bromo-1-nitrobenzene (B6189096) derivative that also bears a functional group amenable to conversion into a thiol.
The following table outlines a potential synthetic pathway based on this logic:
| Step | Reactant | Reagents and Conditions | Intermediate/Product | Reaction Type |
| 1 | 4-Bromo-2-fluoro-1-nitrobenzene | Sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) | 2-Azido-4-bromo-1-nitrobenzene | Nucleophilic Aromatic Substitution |
| 2 | 2-Azido-4-bromo-1-nitrobenzene | 1. Lawesson's reagent or P₄S₁₀2. Reduction (e.g., NaBH₄ or H₂S) | 2-Amino-5-bromo-4-nitrothiophenol | Thionation and Reduction |
| 3 | 2-Amino-5-bromo-4-nitrothiophenol | Formic acid (HCOOH) or a suitable equivalent | This compound | Condensation/Cyclization |
This proposed synthesis leverages the stability of the azide group during the initial substitution reaction. The subsequent conversion to a thiophenol and the final cyclization are standard transformations in benzothiazole chemistry. The success of this route would be contingent on the chemoselectivity of the reduction step to avoid converting the nitro group.
An alternative strategy could involve the synthesis of an azido-substituted benzothiazole, followed by the introduction of the required bromo and nitro functionalities. Research has demonstrated the preparation of 6-azidobenzothiazole from its corresponding amine. rsc.org The thermolysis of such azido-benzothiazoles can lead to further cyclized products, indicating their utility as reactive intermediates. rsc.org
A speculative pathway building upon a pre-formed azidobenzothiazole is detailed below:
| Step | Reactant | Reagents and Conditions | Intermediate/Product | Reaction Type |
| 1 | 6-Aminobenzothiazole | 1. NaNO₂, HCl (diazotization)2. NaN₃ (azide formation) | 6-Azidobenzothiazole | Sandmeyer-type reaction |
| 2 | 6-Azidobenzothiazole | 1. Nitrating mixture (HNO₃/H₂SO₄)2. Brominating agent (e.g., NBS in H₂SO₄) | 4-Bromo-7-nitro-6-azidobenzothiazole | Electrophilic Aromatic Substitution |
| 3 | 4-Bromo-7-nitro-6-azidobenzothiazole | Reduction (e.g., H₂/Pd-C or SnCl₂/HCl) | 6-Amino-4-bromo-7-nitrobenzo[d]thiazole | Azide and Nitro Reduction |
This pathway introduces significant challenges related to the regioselectivity of the nitration and bromination steps on the 6-azidobenzothiazole core. The directing effects of the fused thiazole ring and the azido group would need to be carefully considered to achieve the desired 4,7-substitution pattern.
The chemistry of the closely related 2,1,3-benzothiadiazole system also provides valuable insights. For example, the synthesis of 4-bromo-5-methyl-7-nitrobenzo[c] rsc.orgorganic-chemistry.orgmdpi.comthiadiazole has been reported, demonstrating that a bromo and a nitro group can be accommodated on the benzene ring of a benzothiadiazole. nih.gov Furthermore, methods for the bromination of 2,1,3-benzothiadiazole using N-bromosuccinimide (NBS) in sulfuric acid have been developed, which could potentially be adapted for benzothiazole systems. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 7 Nitrobenzo D Thiazole
Reactivity Profiles of the Nitro Moiety
The presence of a nitro group on the benzothiazole (B30560) ring significantly influences the molecule's electronic properties and reactivity. This electron-withdrawing group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution and reduction reactions.
Reductive Transformations to Amino Functionality
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to novel derivatives with altered biological and chemical properties. While specific studies on the reduction of 4-bromo-7-nitrobenzo[d]thiazole are not extensively documented, the conversion of aromatic nitro compounds to their corresponding amines is a well-established chemical process. This transformation can be achieved using various reducing agents.
Commonly employed methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl2) in acidic media, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na2S2O4) are also effective for this purpose. The resulting 4-bromo-7-aminobenzo[d]thiazole is a valuable intermediate for further functionalization, such as in diazotization reactions or as a building block for the synthesis of more complex heterocyclic systems.
Enzymatic reductions also present a green and selective alternative for the conversion of nitroaromatics to arylamines. Nitroreductases, which are NAD(P)H-dependent flavoenzymes, can catalyze the reduction of nitro groups. researchgate.net These enzymes are known to reduce a variety of nitroaromatic and nitroheterocyclic compounds to their corresponding primary amines, often proceeding through nitroso and hydroxylamine (B1172632) intermediates. researchgate.net
Bioreduction Pathways and Chemically Reactive Intermediates
The bioreduction of nitroaromatic compounds is a critical area of study, particularly in the context of their metabolism and potential toxicity. The process is central to the mechanism of action of many nitroaromatic drugs and is also implicated in their mutagenic and genotoxic effects. scielo.brresearchgate.net The bioreduction of the nitro group in this compound is expected to proceed through pathways common to other nitroaromatic compounds. scielo.br
This process is often initiated by one-electron or two-electron reduction mechanisms catalyzed by nitroreductases and other flavoenzymes. scielo.brresearchgate.net
One-electron reduction: This pathway generates a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that produces superoxide (B77818) radicals. This process can lead to oxidative stress within cells.
Two-electron reduction: This pathway leads to the formation of a nitroso intermediate, which is then further reduced to a hydroxylamine derivative. The hydroxylamine is a key reactive intermediate that can undergo further reactions, including conversion to the corresponding amine or rearrangement to form electrophilic species that can interact with cellular macromolecules. scielo.br
The specific intermediates formed during the bioreduction of this compound will depend on the specific enzymes involved and the local cellular environment. The generation of these reactive species is a crucial consideration in the development of any potential therapeutic applications for this compound. scielo.br
Reactivity at the Bromo Substitution Site
The bromine atom at the 4-position of the benzothiazole ring serves as a versatile handle for introducing molecular diversity through various substitution and coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nature of the nitro group at the 7-position, along with the inherent electron deficiency of the benzothiazole ring system, activates the C-Br bond at the 4-position towards nucleophilic aromatic substitution (SNAr). This type of reaction is a powerful tool for the synthesis of a wide range of derivatives. nih.govlibretexts.org
In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized over the aromatic ring and, importantly, onto the ortho and para-positioned electron-withdrawing groups. libretexts.orgstackexchange.com The presence of the nitro group at the 7-position (para to the bromine) provides significant stabilization to this intermediate, thereby facilitating the reaction. stackexchange.com The subsequent departure of the bromide ion yields the substituted product. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these reactions to generate a library of substituted benzothiazoles. For instance, reactions with various amines would yield the corresponding 4-amino-7-nitrobenzo[d]thiazole derivatives.
| Nucleophile | Potential Product | Reaction Type |
| Amine (R-NH2) | 4-(Alkyl/Aryl)amino-7-nitrobenzo[d]thiazole | SNAr |
| Alkoxide (R-O⁻) | 4-Alkoxy-7-nitrobenzo[d]thiazole | SNAr |
| Thiolate (R-S⁻) | 4-(Alkyl/Aryl)thio-7-nitrobenzo[d]thiazole | SNAr |
Potential for Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
The bromo substituent also renders this compound a suitable substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. masterorganicchemistry.com
The Suzuki-Miyaura coupling , which typically employs a palladium catalyst, involves the reaction of an organoboron reagent (such as a boronic acid or ester) with an organic halide. masterorganicchemistry.comrsc.org This reaction would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the benzothiazole ring. The synthesis of 2-amino-6-arylbenzothiazoles via Suzuki coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids has been reported, demonstrating the feasibility of this approach on the benzothiazole scaffold. nih.gov
The Heck reaction is another palladium-catalyzed process that couples an organic halide with an alkene to form a substituted alkene. masterorganicchemistry.com This reaction could be used to introduce alkenyl substituents at the 4-position of this compound.
The successful application of these cross-coupling reactions to this compound would provide access to a diverse array of novel compounds with potentially interesting biological or material properties. The choice of catalyst, ligand, base, and reaction conditions would be crucial for achieving high yields and selectivity. nih.govresearchgate.net
| Reaction Name | Coupling Partner | Potential Product |
| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid | 4-Aryl/Alkyl-7-nitrobenzo[d]thiazole |
| Heck Reaction | Alkene | 4-Alkenyl-7-nitrobenzo[d]thiazole |
Oxidative Transformations of the Thiazole (B1198619) Heterocycle
The thiazole ring within the benzothiazole structure can also undergo oxidative transformations, although this is generally less common than reactions at the substituent positions. Oxidation of the sulfur atom can lead to the formation of sulfoxides and sulfones. However, more drastic oxidative conditions can lead to the cleavage of the thiazole ring.
For instance, studies on the oxidation of benzothiazole derivatives have shown that treatment with oxidizing agents like magnesium monoperoxyphthalate (MMPP) can result in an oxidative ring-opening. scholaris.cacdnsciencepub.comresearchgate.net This process can lead to the formation of acylamidobenzene sulfonate esters. scholaris.cacdnsciencepub.comresearchgate.net In the context of this compound, such a reaction would be expected to yield a substituted 2-acylamino-3-nitro-5-bromobenzenesulfonate derivative.
Furthermore, the atmospheric oxidation of benzothiazole by hydroxyl radicals has been investigated, leading to the formation of various hydroxybenzothiazole products. rsc.orgnih.gov While the specific oxidative pathways for this compound have not been detailed, it is plausible that similar oxidative degradation could occur under specific environmental or metabolic conditions.
Ring Oxidation Products (e.g., Sulfoxides, Sulfones)
The sulfur atom within the thiazole ring of this compound is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These oxidation reactions represent a key transformation of the benzothiazole core, altering its electronic properties and potential for further functionalization.
While specific studies detailing the oxidation of this compound are not extensively documented, the transformation can be inferred from established methods for oxidizing analogous sulfur-containing heterocyclic systems. The oxidation of the sulfide (B99878) to a sulfoxide (B87167) and subsequently to a sulfone is a common pathway for many benzothiazole and related derivatives.
Oxidation to Sulfoxides and Sulfones: The conversion is typically achieved using various oxidizing agents. A common and effective method for the oxidation of similar heterocyclic sulfides, such as 4H-1,4-benzothiazines and phenothiazines, involves the use of hydrogen peroxide (H₂O₂), often in a glacial acetic acid solvent. researchgate.netresearchgate.net This reagent system is capable of step-wise oxidation, first yielding the sulfoxide and, upon further reaction, the sulfone.
Step 1: Sulfoxide Formation: Milder reaction conditions or a stoichiometric amount of the oxidizing agent can selectively produce the this compound-1-oxide (a sulfoxide).
Step 2: Sulfone Formation: The use of excess oxidizing agent or more forcing conditions (e.g., elevated temperature) promotes the complete oxidation of the sulfur atom to the corresponding this compound-1,1-dioxide (a sulfone). researchgate.net
The general reaction scheme is presented below:
Image of the oxidation of this compound to its sulfoxide and sulfone.
Table 1: Common Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Conversion
| Oxidizing Agent | Typical Conditions | Product Selectivity |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Sulfoxide or Sulfone (depends on stoichiometry and conditions) researchgate.netresearchgate.net |
| Potassium Permanganate (KMnO₄) | Varies | Strong oxidant, often leads to sulfone |
| Chromium Trioxide (CrO₃) | Varies | Strong oxidant, often leads to sulfone |
The resulting sulfoxides are valuable synthetic intermediates. For instance, they can undergo Pummerer rearrangement in the presence of an acid anhydride (B1165640) like acetic anhydride. wikipedia.orgchem-station.comtcichemicals.comorganicreactions.orgmanchester.ac.uk This reaction transforms the sulfoxide into an α-acyloxy-thioether, opening pathways for further carbon-carbon or carbon-heteroatom bond formations. wikipedia.orgchem-station.com
Substituent Effects on Reactivity and Reaction Pathways
The reactivity of the this compound molecule is profoundly influenced by the electronic properties and spatial arrangement of its substituents—the bromine atom at position 4 and the nitro group at position 7.
Electronic and Steric Modulations
The interplay of electronic and steric effects governs the molecule's susceptibility to various reactions, including nucleophilic substitution and electrophilic attack, and determines the rates and outcomes of its transformations.
Electronic Effects: The benzothiazole ring system is inherently electron-deficient. This deficiency is significantly amplified by the presence of two potent electron-withdrawing groups (EWGs): the nitro group and the bromine atom.
Nitro Group (at C7): The nitro group is one of the strongest EWGs. It deactivates the benzene (B151609) ring towards electrophilic substitution through both inductive withdrawal (-I) and mesomeric resonance (-M) effects. epa.gov Conversely, this strong electron withdrawal makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. In a related system, 4-Bromo-7-nitrobenzo[c] wikipedia.orgchem-station.comoxadiazole, the 7-nitro group deactivates the ring and directs reactivity.
Bromine Atom (at C4): The bromine atom also acts as an EWG through its inductive effect (-I), further deactivating the ring. While it has a +M effect due to its lone pairs, its inductive effect is dominant in influencing reactivity. The presence of both bromo and nitro groups renders the benzothiazole core extremely electron-poor, enhancing its reactivity towards nucleophiles. Studies on 2-bromo-5-nitrothiazole (B146120) have shown that the presence of both Br and NO₂ moieties makes the molecule highly susceptible to degradation by low-energy electrons. nih.govresearchgate.net
The cumulative effect of these substituents generally leads to the following reactivity patterns:
Enhanced Nucleophilic Aromatic Substitution: The electron-poor nature of the benzene ring facilitates the displacement of the bromine atom by various nucleophiles. In analogous systems, bromo-substituents show high reactivity in SNAr reactions.
Deactivated Electrophilic Aromatic Substitution: The ring is strongly deactivated towards attack by electrophiles.
Influence on Reaction Yields: In the synthesis of various benzothiazole derivatives, the presence of EWGs can have a significant impact. For instance, in some condensation reactions, aldehydes with EWGs lead to higher yields and faster reaction rates compared to those with electron-donating groups (EDGs). nih.gov In other cases, electron-rich starting materials provide better yields. mdpi.com
Steric Effects: Steric hindrance plays a crucial role in modulating the reactivity of the benzothiazole core, particularly for reactions involving the substituents or adjacent positions.
Influence on Synthesis: In the synthesis of substituted benzothiazoles, steric bulk can impede reaction rates and lower yields. For example, the use of starting materials with bulky groups, such as tert-butyl groups or ortho-positioned substituents on aromatic rings, often results in diminished yields due to steric hindrance around the reaction center. mdpi.comnih.gov
Access to Reaction Sites: The bromine atom at position 4 is flanked by the fused thiazole ring on one side and a hydrogen atom at position 5. The nitro group at position 7 is adjacent to the sulfur atom of the thiazole ring. While not excessively hindered, the accessibility of these positions to bulky reagents could be a factor in determining reaction pathways and rates.
Table 2: Predicted Influence of Substituents on the Reactivity of this compound
| Reaction Type | Effect of 4-Bromo Substituent | Effect of 7-Nitro Substituent | Combined Effect |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (at C4) | Good leaving group; activates ring via -I effect. | Strongly activates ring via -I and -M effects. | Highly activated for SNAr at the C4 position. |
| Electrophilic Aromatic Substitution | Deactivates ring via -I effect. | Strongly deactivates ring via -I and -M effects. | Ring is strongly deactivated; harsh conditions required. |
| Oxidation of Sulfur | Minor electronic influence. | Minor electronic influence. | Reactivity primarily determined by the sulfur atom's intrinsic properties. |
| Reaction with Bulky Reagents | Moderate steric hindrance for attack at C4 or C5. | Moderate steric hindrance for attack at C7 or C6. | Steric factors may influence regioselectivity and reaction rates. nih.gov |
Advanced Computational and Theoretical Investigations of 4 Bromo 7 Nitrobenzo D Thiazole
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. Its balance of accuracy and computational cost makes it particularly suitable for investigating complex systems like 4-Bromo-7-nitrobenzo[d]thiazole.
Geometric Optimization and Structural Parameter Analysis
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometric optimization. For derivatives of benzothiazole (B30560), these calculations have been performed to predict bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov While specific data for this compound is not extensively published, studies on similar structures, such as 2-(4-methoxyphenyl)benzo[d]thiazole, have shown that DFT methods, particularly B3LYP, provide results that are in good agreement with experimental X-ray data for related systems. mdpi.com The optimization process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable structure of the molecule. mdpi.com
Table 1: Representative Optimized Geometrical Parameters for a Benzothiazole Derivative (2-(4-methoxyphenyl)benzo[d]thiazole) using DFT This table is illustrative of the types of parameters obtained for benzothiazole derivatives through DFT calculations. Specific values for this compound would require dedicated computational studies.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Length | C-S | 1.75 Å |
| Bond Length | C=N | 1.37 Å |
| Bond Length | C-Br | (Not available for this derivative) |
| Bond Length | C-NO2 | (Not available for this derivative) |
| Bond Angle | C-S-C | 90.5° |
| Bond Angle | C-N-C | 109.5° |
Source: Adapted from findings on similar benzothiazole structures. mdpi.com
Prediction of Chemical Reactivity Descriptors
DFT is a valuable tool for calculating a range of chemical reactivity descriptors that provide insights into the kinetic stability and reactivity of a molecule. researchgate.netscielo.org.mx These descriptors are derived from the conceptual DFT framework and include ionization potential, electron affinity, global hardness, and electrophilicity. researchgate.net By analyzing these parameters, researchers can predict how a molecule will interact with other chemical species. For instance, a low ionization potential suggests that a molecule can easily donate an electron, making it a good electron donor. researchgate.net Conversely, a high electron affinity indicates a propensity to accept an electron. researchgate.net
Table 2: Key Chemical Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Global Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = (μ2) / (2η) where μ = -(I+A)/2 | Propensity of a species to accept electrons. |
Source: Conceptual DFT principles. scielo.org.mxresearchgate.net
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energies of the HOMO and LUMO and the energy gap between them are crucial in determining a molecule's electronic properties and reactivity. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability. researchgate.net In the context of this compound, the electron-withdrawing nature of the nitro group and the halogen atom would significantly influence the energies of these frontier orbitals.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It provides a color-coded map where different colors represent different electrostatic potential values. Red regions typically indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue regions represent positive potential, indicating electron-poor areas that are prone to nucleophilic attack. scirp.org For this compound, the MESP map would likely show a high electron density around the nitro group and the sulfur and nitrogen atoms of the thiazole (B1198619) ring, making these sites potential centers for interaction with electrophiles.
Higher-Level Quantum Chemical Calculations
While DFT is a powerful tool, higher-level quantum chemical calculations, such as ab initio methods, can provide even more accurate results, albeit at a greater computational expense.
Thermochemical Properties and Substituent Energetic Effects
The presence of the nitro group, a strong electron-withdrawing group, is expected to have a profound impact on the energetic stability of the molecule. In related nitro-substituted heterocyclic systems like nitroimidazoles, electron-withdrawing substituents have been shown to increase the ionization potential, electrophilicity, and chemical hardness, while decreasing the basicity of nitrogen atoms within the ring structure. sci-hub.sersc.org These effects are primarily due to the inductive and resonance effects of the nitro group, which delocalizes electron density away from the aromatic system.
A summary of computed thermochemical properties for a related compound, 4-bromo-7-nitro-2,1,3-benzoxadiazole, is presented below to illustrate the type of data that can be obtained through computational methods. nih.gov
| Property | Value |
| Molecular Formula | C6H2BrN3O3 |
| Molecular Weight | 244.00 g/mol |
| Monoisotopic Mass | 242.92795 Da |
| XLogP3 | 1.7 |
| Polar Surface Area | 84.7 Ų |
| Rotatable Bond Count | 1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
Table 1: Computed thermochemical and physical properties for the related compound 4-bromo-7-nitro-2,1,3-benzoxadiazole. Data sourced from PubChem. nih.gov
Quantitative Structure-Property Relationship (QSPR) and Chemoinformatic Studies
Quantitative Structure-Property Relationship (QSPR) and chemoinformatic studies are powerful tools for predicting the physicochemical properties and biological activities of novel compounds based on their molecular structure. For a compound like this compound, these methods can provide valuable predictions, saving time and resources in the drug discovery and material design process. Although specific QSPR models for this compound are not documented, the principles can be applied based on studies of similar benzothiazole derivatives.
QSPR models are built by establishing a mathematical relationship between a set of molecular descriptors and an experimentally determined property. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. For instance, in a study of benzothiazole-2-thiol derivatives, descriptors related to molecular shape, size, and electronic properties were used to build models predicting anticancer activity. nih.gov
The development of a robust QSPR model for a series of compounds including this compound would involve the following steps:
Dataset selection: A diverse set of benzothiazole derivatives with known properties would be compiled.
Descriptor calculation: A wide range of molecular descriptors would be calculated for each molecule in the dataset.
Model building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to create a predictive model.
Model validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.
Chemoinformatic approaches can also be used to screen virtual libraries of benzothiazole derivatives for potential biological activity. By comparing the structural and electronic features of this compound with those of known active compounds, it is possible to hypothesize its potential targets and mechanisms of action.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the intermolecular interactions of this compound with its environment, be it a biological macromolecule or a solvent. These simulations model the movement of atoms over time, providing insights into binding modes, conformational changes, and the stability of molecular complexes.
In the context of drug design, MD simulations are invaluable for understanding how a ligand like this compound might interact with a protein target. For example, MD simulations of inhibitors binding to the bromodomain and extra-terminal domain 4 (BRD4) have revealed crucial details about the binding process. nih.gov These studies show that inhibitor binding can induce conformational changes in the protein, such as the formation of α-helices, which can enhance binding affinity. nih.gov The stability of the ligand-protein complex can be assessed by monitoring the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the course of the simulation. nih.gov
The primary intermolecular interactions that would govern the behavior of this compound in a biological system include:
Hydrogen bonds: The nitro group and the nitrogen atom of the thiazole ring can act as hydrogen bond acceptors.
Halogen bonds: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.
π-π stacking: The aromatic benzothiazole ring system can engage in π-π stacking interactions with aromatic residues of a protein or other molecules.
Hydrophobic interactions: The non-polar regions of the molecule can form favorable hydrophobic contacts.
The binding free energy of the ligand-protein complex can be calculated using methods such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). nih.gov This allows for a quantitative comparison of the binding affinities of different ligands. Furthermore, computational alanine (B10760859) scanning can be employed to identify key amino acid residues that contribute significantly to the binding energy, providing a roadmap for the rational design of more potent analogs. nih.gov
MD simulations can also be used to study the self-assembly and aggregation of this compound in solution, which is relevant for its formulation and delivery.
Advanced Spectroscopic and Analytical Characterization of 4 Bromo 7 Nitrobenzo D Thiazole
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The analysis of 4-Bromo-7-nitrobenzo[d]thiazole would involve observing characteristic vibrational frequencies. Key expected peaks would include those corresponding to the aromatic C-H stretching, C=C and C=N ring stretching of the benzothiazole (B30560) system, the symmetric and asymmetric stretching of the nitro (NO₂) group, and the C-Br stretching frequency. The precise position of these peaks provides insight into the molecular structure. For instance, the strong electron-withdrawing nature of the nitro group would influence the vibrational frequencies of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed carbon-hydrogen framework of a molecule.
¹H NMR: A proton NMR spectrum for this compound would be expected to show distinct signals for each of the aromatic protons on the benzene (B151609) ring. The chemical shifts (δ, in ppm), splitting patterns (e.g., doublet, triplet), and coupling constants (J, in Hz) would confirm the substitution pattern. The electron-withdrawing nitro group and the bromine atom would significantly influence the chemical shifts of adjacent protons, typically shifting them downfield.
¹³C NMR: The carbon-13 NMR spectrum would provide a signal for each unique carbon atom in the molecule. The chemical shifts would help identify the carbons of the thiazole (B1198619) ring versus the benzene ring. The carbons directly attached to the electronegative nitrogen, sulfur, and bromine atoms, as well as the carbon bearing the nitro group, would have characteristic chemical shifts essential for confirming the compound's constitution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₇H₃BrN₂O₂S), high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula by providing a highly accurate mass measurement. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio), resulting in two peaks of almost equal intensity separated by 2 Da (M and M+2). Analysis of the fragmentation pattern would reveal the loss of characteristic fragments, such as the nitro group (NO₂) or the bromine atom, further corroborating the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule and provides information about its conjugation system. The UV-Vis spectrum of this compound, recorded in a suitable solvent like ethanol (B145695) or dichloromethane, would be expected to display absorption maxima (λₘₐₓ) corresponding to π→π* and n→π* transitions. The extended conjugation of the benzothiazole ring system, combined with the influence of the nitro and bromo substituents, would determine the specific wavelengths of these absorptions.
X-ray Diffraction (XRD) for Crystalline Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, XRD analysis would provide precise data on bond lengths, bond angles, and intermolecular interactions (such as π-π stacking or halogen bonding) in the solid state. This data would unambiguously confirm the connectivity and spatial arrangement of the atoms, providing conclusive proof of the structure.
Thermal Analysis Techniques (TGA-DTA)
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of a compound.
TGA: A TGA thermogram would show the mass of the sample as a function of temperature, revealing its decomposition temperature and any mass loss events prior to decomposition (e.g., loss of trapped solvent).
DTA: A DTA curve would show the temperature difference between the sample and a reference material, indicating exothermic or endothermic events such as melting, crystallization, or decomposition. Together, these techniques provide a profile of the compound's stability at different temperatures.
Chromatographic Methods for Separation and Purity Assessment (HPLC, TLC)
Chromatographic methods are fundamental for separating compounds and assessing their purity.
Thin-Layer Chromatography (TLC): TLC would be used for rapid purity checks and to monitor the progress of the reaction during the synthesis of the compound. The purity would be indicated by a single spot, and the Retention Factor (Rƒ) value would be characteristic for a given solvent system.
High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate assessment of purity. A pure sample of this compound would ideally show a single peak in the chromatogram. The retention time is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate).
Advanced Materials and Chemical Applications of 4 Bromo 7 Nitrobenzo D Thiazole
Role in Advanced Materials Science
4-Bromo-7-nitrobenzo[d]thiazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of functional organic materials. Its unique electronic and structural characteristics, arising from the fused benzothiazole (B30560) ring system substituted with both an electron-withdrawing nitro group and a reactive bromo group, make it a valuable precursor in several areas of advanced materials science.
Integration into Organic Light-Emitting Diodes (OLEDs) and Luminescent Systems
While direct integration of this compound into OLEDs is not extensively documented, its derivatives are of significant interest in the development of luminescent materials. The benzothiazole core is a known fluorophore, and its derivatives are utilized as components for electroluminescent materials. The strategic placement of the bromo and nitro groups on the benzene (B151609) ring of this compound allows for the fine-tuning of its electronic and photophysical properties through subsequent chemical modifications.
The bromo group at the 4-position acts as a convenient handle for introducing various substituents through cross-coupling reactions, enabling the synthesis of complex conjugated molecules with tailored emission characteristics. The electron-withdrawing nitro group at the 7-position influences the molecule's electron affinity and can be chemically transformed, for instance, into an amino group, to further modify the electronic properties of the resulting material. This versatility makes this compound a valuable intermediate in the creation of novel emitters and host materials for OLED applications. Research into related brominated benzofused thiadiazoles has highlighted their importance as precursors for synthesizing unsymmetrically substituted compounds for OLEDs mdpi.com.
Design of Chemical Sensors for Molecular Recognition
The development of fluorescent chemosensors is a rapidly growing field, and benzothiazole derivatives are frequently employed as the signaling unit due to their inherent fluorescence. The design of such sensors often relies on the creation of donor-acceptor (D-A) systems, where the interaction with an analyte perturbs the electronic structure and, consequently, the fluorescence output.
This compound, with its electron-withdrawing nitro group, can act as the acceptor component in such D-A architectures. The reactive bromine atom allows for the facile introduction of a donor moiety or a specific recognition unit through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. For example, a related compound, 4-bromo-7-nitrobenzo[c] mdpi.comresearchgate.netthiadiazole, is a known synthetic intermediate for creating D-A molecular systems for sensing applications mdpi.com. The substitution of the bromine with an electron-donating group, such as an amine, reinforces the D-A character and can lead to compounds with red-emissive properties, which are desirable for biological sensing mdpi.com. This synthetic strategy underscores the potential of this compound as a key building block for a new generation of fluorescent probes for molecular recognition.
Contributions to Photovoltaic and Solar Energy Technologies
In the realm of solar energy, organic dyes are crucial components of dye-sensitized solar cells (DSSCs). The efficiency of these devices is highly dependent on the photophysical and electrochemical properties of the dye. The molecular design of these sensitizers often involves a D-A-π-A architecture, where 'D' is an electron donor, 'A' is an electron acceptor, and 'π' is a conjugated spacer.
Benzothiadiazole derivatives are effective electron acceptors in these systems. The presence of a bromo group on the benzothiadiazole core is particularly advantageous for the synthesis of these complex dyes. For instance, 4,7-dibromobenzo[d] mdpi.combiointerfaceresearch.comthiadiazole has been utilized to create novel D-A-π-A1 type organic sensitizers for DSSCs nih.govmdpi.com. The bromo groups serve as reactive sites for the sequential introduction of the donor and π-spacer components via reactions like the Stille or Suzuki cross-coupling.
Given this precedent, this compound represents a valuable precursor for the synthesis of asymmetric organic sensitizers. The distinct reactivity of the bromo group and the electronic influence of the nitro group allow for controlled, stepwise synthesis of sophisticated dye molecules with optimized light-harvesting and electron-transfer properties.
Application in Dye and Pigment Formulation
The benzothiazole scaffold is a well-established chromophore found in a variety of dyes and pigments. The color and properties of these dyes can be tuned by the introduction of different substituents onto the benzothiazole ring system. The synthesis of azo dyes, a significant class of commercial colorants, often involves the diazotization of an aromatic amine followed by coupling with a suitable partner.
The chemical structure of this compound makes it a promising starting material for the synthesis of novel azo dyes. The nitro group can be reduced to an amino group, yielding 4-bromo-7-aminobenzo[d]thiazole. This resulting amine can then be diazotized and coupled with various aromatic compounds to produce a library of new azo dyes with potentially interesting coloristic and fastness properties. The presence of the bromo group offers an additional site for modification, allowing for further tuning of the dye's properties or for its covalent attachment to substrates. The synthesis of azo dyes from substituted 2-aminobenzothiazoles is a known strategy, highlighting the potential of this synthetic route nih.gov.
Coordination Chemistry and Ligand Design
The field of coordination chemistry is rich with ligands derived from heterocyclic compounds, owing to the presence of heteroatoms that can readily coordinate to metal ions. Benzothiazole and its derivatives are no exception and have been extensively used to create ligands for a wide range of applications, from catalysis to medicinal chemistry.
Benzothiazole-Based Ligands for Transition Metal Complexes
Transition metal complexes incorporating benzothiazole-based ligands have shown promise in various fields, including as potential non-platinum-based chemotherapeutic agents chemicalbook.comnih.gov. The design of the ligand is crucial for dictating the geometry, stability, and reactivity of the resulting metal complex.
This compound serves as a valuable precursor for the synthesis of a variety of benzothiazole-based ligands. A key synthetic transformation is the reduction of the nitro group to an amine, yielding 4-bromo-7-aminobenzo[d]thiazole. This amino group is a versatile functional handle that can be used to construct more elaborate ligand structures. For example, it can be reacted with aldehydes or ketones to form Schiff base ligands. These Schiff bases, which contain an imine (C=N) linkage, are excellent chelating agents for a variety of transition metals. The imine nitrogen and another donor atom, often from the aldehyde or ketone precursor, can coordinate to the metal center to form stable complexes.
The electronic properties of these ligands and their corresponding metal complexes can be systematically varied by choosing different aldehydes or ketones for the condensation reaction. Furthermore, the bromo group at the 4-position can be retained in the final ligand, where its electronegativity can influence the electronic structure of the metal complex, or it can be replaced with other functional groups to further tune the ligand's properties. The complexation of such functionalized benzothiazole ligands with transition metals like cobalt(II), nickel(II), and copper(II) has been investigated, and the resulting complexes have been characterized to determine their coordination geometry and magnetic properties.
Modulation of Metal Complex Photophysical Properties
The strategic incorporation of this compound into the ligand framework of metal complexes offers a powerful method for tuning their photophysical properties. While this specific compound is a precursor, studies on structurally related bromo-substituted phenylbenzothiazole (pbt) ligands in iridium(III) and platinum(II) complexes provide significant insight into the expected modulations. The position of the bromo-substituent on the benzothiazole moiety influences the molecular orbitals, which in turn enables the tuning of photophysical characteristics. nih.gov
In iridium(III) organometallic chromophores, for example, the introduction of a bromine atom onto the benzothiazole portion of the ligand can minimally alter the metal-to-ligand charge transfer (MLCT) features. nih.gov However, these subtle shifts are significant enough to modulate the ground-state photophysics. nih.gov Such iridium(III) complexes are of particular interest due to their strong spin-orbit coupling, which facilitates access to triplet excited states. nih.gov This property is crucial for applications in fields like photoredox catalysis and as phosphors for organic light-emitting diodes. nih.gov The ligand-based tuning of the HOMO-LUMO gap allows for broad spectral absorption. nih.gov
Below is a table summarizing the photophysical properties of related iridium(III) complexes where bromo-substitution on the phenylbenzothiazole ligand modulates their behavior.
| Complex | Peak Absorption (nm) | Peak Emission (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) |
| [Ir(pbt)₂(acac)] | 452 | 556 | 0.10 | 0.77 |
| [Ir(3-Br-pbt)₂(acac)] | 448 | 556 | 0.12 | 0.90 |
| [Ir(4-Br-pbt)₂(acac)] | 454 | 556 | 0.12 | 0.88 |
| [Ir(6-Br-pbt)₂(acac)] | 454 | 560 | 0.08 | 0.69 |
| [Ir(7-Br-pbt)₂(acac)] | 454 | 560 | 0.07 | 0.65 |
Data adapted from studies on bromo-substituted 2-phenylbenzothiazole (pbt) iridium complexes. This demonstrates the principle of photophysical modulation via halogen substitution. nih.gov
Catalytic and Photocatalytic Applications
Catalytic Activity in Organic Synthesis
This compound serves as a highly versatile building block for the synthesis of complex organic molecules and ligands used in catalysis, rather than being a catalyst itself. Its chemical reactivity stems from the strategically placed bromo and nitro functional groups. The bromine atom at the 4-position is a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille reactions. mdpi.com These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
The electron-withdrawing nature of the nitro group at the 7-position activates the aromatic system, making the bromine atom more susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of substituents, including amines, alkoxides, and thiols. The ability to readily functionalize the benzothiazole core makes this compound a valuable intermediate for creating custom ligands for coordination chemistry. For instance, the nitro group can be reduced to an amine, which can then be used to build Schiff base ligands that coordinate with metal ions like Co(II), Cu(II), and Ni(II) to form catalytically active complexes. Research on related bromo-substituted heterocyclic systems has demonstrated the utility of palladium catalysis for C-H activation and arylation reactions, underscoring the synthetic potential of the C-Br bond on such scaffolds. mdpi.com
Photocatalytic Mechanisms and Efficiencies
Derivatives of this compound hold significant promise in the field of photocatalysis, particularly as organic photoredox catalysts. The core structure of nitro-substituted benzothiazole (or the related benzothiadiazole, BTZ) acts as a strong electron-accepting moiety. semanticscholar.org By utilizing the bromine at the 4-position as a synthetic handle, an electron-donating group can be introduced, creating a molecule with a pronounced donor-acceptor (D-A) architecture. mdpi.com
This D-A structure is fundamental to the photocatalytic mechanism. Upon absorption of visible light, the molecule is promoted to an excited state, facilitating electron transfer processes. The photophysical and optoelectronic properties, such as the HOMO-LUMO gap and redox potentials, can be systematically tuned by varying the electron-donating group attached to the benzothiazole acceptor. semanticscholar.org This tunability allows for the rational design of organophotocatalysts tailored for specific chemical transformations. Donor-acceptor systems based on the BTZ motif have been successfully employed as visible-light organophotocatalysts for reactions like the Minisci-type decarboxylative alkylation of electron-deficient heteroarenes. semanticscholar.org The efficiency of these photocatalysts is linked to their strong absorption in the visible spectrum and the accessible redox potentials in their excited state.
Design and Mechanistic Studies of Bioimaging Probes
Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena
The benzothiazole scaffold is a cornerstone in the design of fluorescent probes that operate via an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. ESIPT fluorophores, such as 2-(2-hydroxyphenyl)benzothiazole (HBT), exhibit a unique dual-emission property. mdpi.com Upon photoexcitation, an ultrafast proton transfer occurs from a donor group (like a hydroxyl) to an acceptor site on the heterocyclic core, converting the molecule from its initial enol (E) form to an excited-state keto tautomer (K). mdpi.com Relaxation from this K* state results in a large Stokes shift fluorescence, which is environmentally sensitive. mdpi.com
This mechanism is exploited to create "turn-on" fluorescent probes for bioimaging. In a typical design, the proton-donating group (e.g., hydroxyl) is "caged" or protected, which blocks the ESIPT pathway and quenches the fluorescence. mdpi.comresearchgate.net When the probe reacts with a specific analyte in a biological system, the protecting group is cleaved, restoring the ESIPT process and "turning on" the characteristic long-wavelength fluorescence. mdpi.com Probes based on benzothiazole derivatives have been developed for detecting various species, including hydrazine and thiols, with applications in imaging living cells. researchgate.netnjtech.edu.cn The ratiometric signal that can be generated from the dual emission of ESIPT probes affords high spatial resolution for bioimaging. mdpi.com
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-Induced Emission (AIE) is another powerful photophysical phenomenon leveraged for designing advanced bioimaging probes, and benzothiazole derivatives have been successfully engineered to exhibit these properties. researchgate.net AIE-active molecules, or AIEgens, are typically non-emissive or weakly fluorescent when dissolved as single molecules in a good solvent. However, upon aggregation in a poor solvent or when bound to a biological target, their fluorescence is dramatically enhanced. researchgate.netdntb.gov.ua This "turn-on" response is ideal for high-contrast bioimaging, as it minimizes background signal.
The mechanism behind AIE involves the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. In solution, these motions provide non-radiative pathways for the excited state to decay, quenching fluorescence. When aggregated, these motions are hindered, forcing the excited state to decay radiatively, thus leading to strong light emission. researchgate.net A benzothiazole-based AIE probe has been developed for the sensitive and selective detection of hydrogen peroxide (H₂O₂) in living cells. researchgate.net This probe remains non-fluorescent until it reacts with H₂O₂, which induces a structural change that leads to aggregation and a strong "turn-on" fluorescent signal, enabling the imaging of both exogenous and endogenous H₂O₂. researchgate.net
This compound as a Synthon in Complex Heterocycle Synthesis
This compound serves as a versatile synthon, or building block, for the assembly of more complex heterocyclic frameworks. The strategic placement of the bromo and nitro groups on the benzothiazole core provides two reactive sites that can be selectively manipulated to construct novel fused and substituted molecular architectures. The electron-withdrawing nature of the nitro group activates the aromatic ring, influencing its reactivity, while the bromo group acts as a versatile handle for various substitution and coupling reactions.
Construction of Novel Fused and Substituted Heterocyclic Architectures
The dual functionality of this compound allows for its elaboration into a variety of intricate heterocyclic systems through sequential or one-pot reactions. Key synthetic strategies include leveraging the bromo substituent for carbon-carbon and carbon-heteroatom bond formation and utilizing the nitro group as a precursor to an amino functionality, which can then participate in cyclization reactions.
Annelation Reactions via Reductive Cyclization:
A primary strategy for constructing fused heterocyclic systems from this compound involves the chemical reduction of the nitro group to an amine. This transformation is a critical step, as the resulting amino group, positioned ortho to the bromo substituent, can participate in intramolecular cyclization reactions to form new rings. While direct examples involving this compound are not extensively documented, the reactivity of the closely related isomer, 4-bromo-5-nitrobenzo[d]thiazole, provides a strong precedent for this approach. For instance, the reduction of the nitro group in derivatives of this isomer sets the stage for the synthesis of seven-membered rings, such as dibenzoxazepines and dibenzthiazepines, through reactions with bifunctional nucleophiles .
This methodology can be extrapolated to this compound. For example, nucleophilic aromatic substitution of the bromine atom with a suitable oxygen or sulfur nucleophile, followed by reduction of the nitro group, would generate an intermediate primed for intramolecular cyclization, leading to the formation of a new fused ring system. A similar two-step process has been successfully employed in the synthesis of 4H-benzo[b]thiazolo[4,5-e] nih.govdiazepin-10(9H)-ones, which involves the reductive cyclization of 5-carboethoxy-4-(2-nitrophenyl)aminothiazoles researchgate.net. This highlights the utility of a nitro group as a masked amino functionality for the construction of fused diazepine rings.
Palladium-Catalyzed Cross-Coupling Reactions:
The bromo group at the 4-position of the benzothiazole ring is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. These powerful synthetic tools allow for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents, thereby enabling the construction of complex, multi-ring architectures. While specific applications of these reactions on this compound are not widely reported, studies on the related compound, 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netairo.co.inthiadiazole), demonstrate the feasibility of such transformations. This compound has been shown to undergo Suzuki-Miyaura cross-coupling with various aromatic and heteroaromatic pinacolate esters of boronic acids, as well as Stille reactions with organostannanes, to yield monoarylated derivatives mdpi.comnih.gov. These examples underscore the potential of using the bromo functionality on the benzothiazole core to create novel carbon-carbon bonds and build more elaborate molecular scaffolds.
Nucleophilic Aromatic Substitution (SNAr):
The electron-deficient nature of the aromatic ring in this compound, enhanced by the presence of the nitro group, facilitates nucleophilic aromatic substitution (SNAr) of the bromo substituent. This allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a library of substituted benzothiazole derivatives. These derivatives can then serve as intermediates for the synthesis of more complex heterocyclic systems. For example, the reaction with various amines can lead to the formation of N-arylated products, which are precursors to fused nitrogen-containing heterocyles mdpi.comnih.gov.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Bromo-7-nitrobenzo[d]thiazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of bromo-nitro thiazoles typically involves cyclization or substitution reactions. For example, refluxing precursors like 2,4-dichlorophenoxyacetic acid hydrazide in DMSO followed by ice-water quenching can yield thiazole derivatives (65% yield, m.p. 141–143°C) . Bromination and nitration steps may require controlled temperature and stoichiometric ratios to avoid side reactions. Characterization via HPLC (as in thiazole synthase product analysis) and NMR is critical to confirm regioselectivity .
Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?
- Methodological Answer : X-ray diffraction studies (e.g., for thiazole derivatives with bromo substituents) reveal dihedral angles between aromatic rings (e.g., 36.69°–36.85°), aiding in conformational analysis . UV-Vis spectroscopy can assess electronic transitions influenced by the nitro group, while HOMO-LUMO calculations (DFT/B3LYP methods) quantify electron distribution across the thiazole and nitrobenzene moieties .
Q. What preliminary biological screening protocols are recommended for assessing antimicrobial or anticancer activity?
- Methodological Answer : Use standardized assays like broth microdilution (MIC determination) for antimicrobial activity against Candida or Leishmania . For anticancer evaluation, MTT assays on cell lines (e.g., HeLa or MCF-7) with dose-response curves (0.1–100 µM) can identify IC50 values. Thiazole derivatives often exhibit activity via intercalation or enzyme inhibition (e.g., thymidylate synthase) .
Advanced Research Questions
Q. How do bromo and nitro substituents influence the electronic properties and reactivity of the thiazole core?
- Methodological Answer : The electron-withdrawing nitro group lowers the HOMO level (-5.2 eV to -5.6 eV in thiazole donors), enhancing charge transfer in organic semiconductors . Bromine’s steric bulk and electronegativity affect regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational modeling (M06-2X/6-311++G(d,p)) can map electrostatic potentials and predict sites for electrophilic attack .
Q. What mechanistic insights exist for sulfur mobilization in thiazole biosynthesis, and how do they apply to synthetic analogs?
- Methodological Answer : In Bacillus subtilis, the C-terminal rhodanese domain of ThiI mediates sulfur transfer in thiazole biosynthesis, independent of 4-thiouridine synthesis pathways . Synthetic routes may mimic this via persulfide intermediates or cysteine-dependent sulfur donors. HPLC-MS analysis of enzymatic products (e.g., thiazole phosphate) can track sulfur incorporation .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced pharmacological profiles?
- Methodological Answer : SAR for thiazoles shows that electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity, while bulky substituents (e.g., bromo) improve metabolic stability . Systematic substitution at C-4 and C-7 positions, followed by docking studies (AutoDock Vina) against target proteins (e.g., Mycobacterium tuberculosis enoyl reductase), can prioritize candidates .
Q. What role does conformational flexibility play in the biological interactions of this compound?
- Methodological Answer : The thiazole ring’s β2 conformation (ϕ, ψ ~ -160°, 8°) stabilizes via intramolecular hydrogen bonds (N–H⋯Nthiazole), critical for binding to G-quadruplex DNA or viral proteases . Molecular dynamics simulations (AMBER force field) can model ligand-receptor dynamics, highlighting steric effects of bromo/nitro groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
